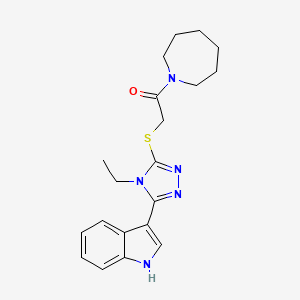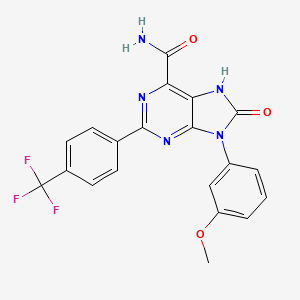
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide is complex and involves multiple pathways. It can activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes, leading to reduced oxidative stress and inflammation. N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide can also inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide can modulate the JAK/STAT pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide can also inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide can reduce oxidative stress and inflammation by increasing the expression of antioxidant and detoxifying enzymes. Furthermore, N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, and its effects can be easily measured using various assays. However, N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide also has some limitations, including its high cost, limited availability, and potential off-target effects.
Direcciones Futuras
There are several future directions for the research of N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide. One area of interest is the development of N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the potential use of N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide in combination with other therapies, such as radiation and chemotherapy, is an area of active research. Finally, the investigation of N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide in other disease models, such as cardiovascular disease and diabetes, is an area of future research.
Conclusion:
In summary, N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide is a synthetic triterpenoid compound that has shown potential therapeutic properties in various diseases. Its mechanism of action involves multiple pathways, and it has been shown to have a wide range of biochemical and physiological effects. N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide, including the development of derivatives, investigation in combination with other drugs, and investigation in other disease models.
Métodos De Síntesis
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole. The final product is obtained through purification and isolation techniques. The synthesis of N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been extensively studied and optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been investigated for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been studied for its neuroprotective effects in Alzheimer's and Parkinson's disease models.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-10-15(5-1-6-15)17-14(18)9-11-2-3-13-12(8-11)4-7-19-13/h2-3,8H,1,4-7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQOJFQVSJBNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)
![[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine](/img/structure/B2765892.png)
![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)

![(6-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2765896.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)
![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)

![2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2765909.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2765911.png)

![1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2765913.png)
